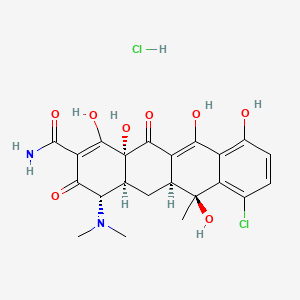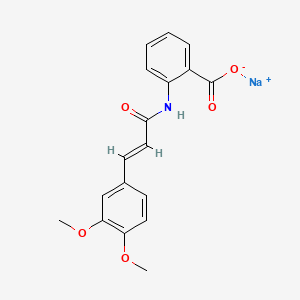
Tranilast sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals . It was approved in Japan and South Korea in 1982 for the management of bronchial asthma . Indications for keloid and hypertrophic scar were added in 1993 . It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .
Synthesis Analysis
Tranilast and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay and docked into the TGFβ1 target using AutoDockTools–1.5.6 .Molecular Structure Analysis
Five polymorphic forms of tranilast were characterized by thermal, diffractometric, and spectroscopic techniques . The crystal structures of the most stable anhydrous form (Form I), a chloroform solvate, and a dichloromethane solvate were determined from single-crystal X-ray analysis .Chemical Reactions Analysis
Tranilast was quantified in a study by forming a complex with the acriflavine (AC) reagent . The reaction between Tranilast and AC quenched the fluorescence of AC through the formation of an ion-association complex .Physical And Chemical Properties Analysis
Tranilast is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 3,4-dimethoxycinnamoyl group . Its molecular formula is C18H17NO5 and its molecular weight is 327.33 g/mol .Wissenschaftliche Forschungsanwendungen
Treatment of Fibroids
Tranilast has been studied for its potential in treating fibroids. In a study, it was found that Tranilast reduced fibroid growth through its inhibitory effects on cell proliferation and induction of apoptosis . The study used a mouse model implanted with human-derived fibroids and treated with Tranilast for two months. The results showed a 37% reduction in tumor weight along with a significant decrease in staining for Ki67, CCND1, and E2F1 .
Anti-Colitic Activity
Research has also been conducted on the anti-colitic activity of Tranilast. It was found that Tranilast activated the nuclear factor-erythroid 2 p45-related factor 2 (Nrf2)-hemeoxygenase-1 (HO-1) pathway based on the electrophilic chemistry of the drug . This activity contributed to the treatment of rat colitis .
Treatment of Bronchial Asthma
Tranilast is an anti-allergic drug used to treat bronchial asthma . It is a synthetic derivative of a tryptophan metabolite .
Treatment of Keloids and Hypertrophic Scars
Tranilast has been indicated for keloids and hypertrophic scars because it inhibits the proliferation of fibroblasts and suppresses collagen deposition in vivo .
Potential Treatment for Inflammatory Diseases
Recent studies have revealed the therapeutic potential of Tranilast for treating inflammatory diseases, including cancer, diabetes, autoimmune, cardiovascular, and renal diseases .
Wirkmechanismus
Target of Action
Tranilast sodium primarily targets histamine H1 receptors and prostaglandin D2 synthase . These targets play crucial roles in allergic responses and inflammation. By inhibiting these targets, Tranilast helps reduce the release of histamine and other inflammatory mediators .
Mode of Action
Tranilast sodium interacts with its targets by binding to the histamine H1 receptors and inhibiting the activity of prostaglandin D2 synthase. This interaction prevents the release of histamine from mast cells and reduces the production of prostaglandins, leading to decreased inflammation and allergic responses .
Biochemical Pathways
Tranilast affects several biochemical pathways, including the histamine release pathway and the prostaglandin synthesis pathway . By inhibiting these pathways, Tranilast reduces the levels of histamine and prostaglandins, which are key mediators of inflammation and allergic reactions. This results in decreased symptoms of asthma, allergic rhinitis, and atopic dermatitis .
Pharmacokinetics
Tranilast sodium is administered orally and is well-absorbed from the gastrointestinal tract. It undergoes hepatic metabolism and is primarily excreted in the urine. The compound has a moderate half-life, allowing for sustained therapeutic effects. Its bioavailability is influenced by factors such as food intake and liver function .
Result of Action
At the molecular level, Tranilast sodium reduces the release of histamine and prostaglandins, leading to decreased inflammation. At the cellular level, it inhibits the proliferation of fibroblasts and reduces the formation of keloids and hypertrophic scars. Clinically, this results in the alleviation of symptoms associated with allergic disorders and the prevention of scar formation .
Action Environment
The efficacy and stability of Tranilast sodium can be influenced by environmental factors such as pH, temperature, and the presence of other medications . For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs, such as warfarin, can affect its metabolism and efficacy .
Tranilast sodium’s multifaceted mechanism of action makes it a valuable therapeutic agent for managing allergic disorders and preventing scar formation. Its ability to modulate key inflammatory pathways and its favorable pharmacokinetic profile contribute to its clinical effectiveness.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGHWWBBHZLTTA-VRTOBVRTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NNaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tranilast sodium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


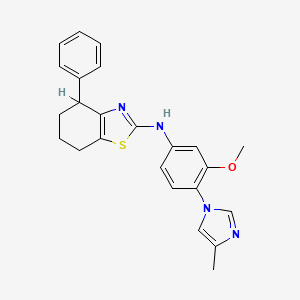
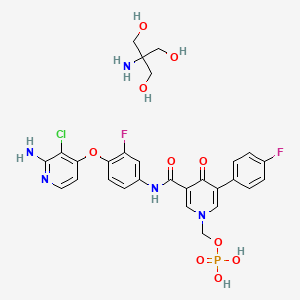


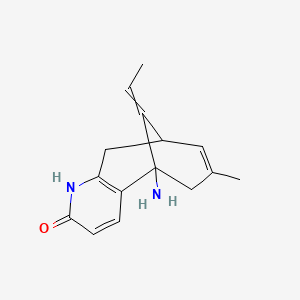

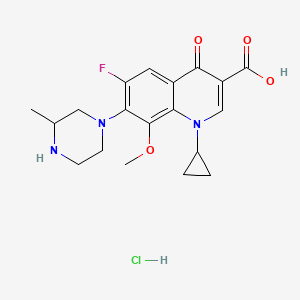
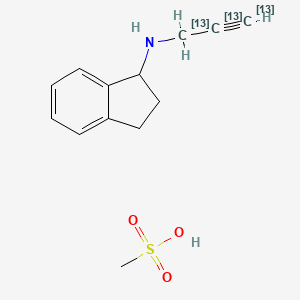
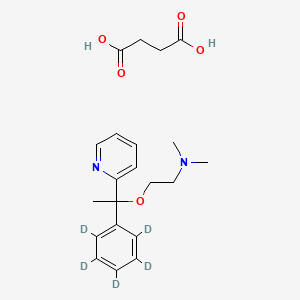
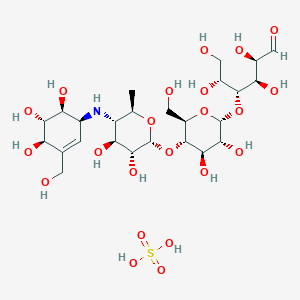
![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)

